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molecular formula C13H20N2 B8773174 1-[(4-Methylphenyl)methyl]piperidin-4-amine CAS No. 68304-96-1

1-[(4-Methylphenyl)methyl]piperidin-4-amine

Cat. No. B8773174
M. Wt: 204.31 g/mol
InChI Key: BRUKSTGIAUDJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06706740B2

Procedure details

To 4.25 g (21 mmol) of 1-(4-methylbenzyl)-4-piperidinone 124 in 200 mL of anhydrous methanol was added 32.2 g (420 mmol) of ammonium acetate and 25 g of 3A molecular sieves. After stirring 30 min, 5.25 g (84 mmol) of sodium cyanoborohydride was added portionwise. After stirring 16 hours, the mixture was gravity filtered and the methanol evaporated under vacuum. The residue was partitioned between ether and ice/HCl. The acidic aqueous layer was extracted twice with ether, made basic with 50% aqueous NaOH and ice, and extracted with CH2Cl2 to give 2.1 g (48%) of the title amine 125 as a thick oil. GC/MS showed a molecular ion of 204. The product was used as is without further purification.
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
32.2 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step Two
Name
Yield
48%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]2)=[CH:4][CH:3]=1.C([O-])(=O)C.[NH4+].C([BH3-])#[N:22].[Na+]>CO>[CH3:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH:10]([NH2:22])[CH2:9][CH2:8]2)=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
CC1=CC=C(CN2CCC(CC2)=O)C=C1
Name
Quantity
32.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
3A
Quantity
25 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.25 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the methanol evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ether and ice/HCl
EXTRACTION
Type
EXTRACTION
Details
The acidic aqueous layer was extracted twice with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC=C(CN2CCC(CC2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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